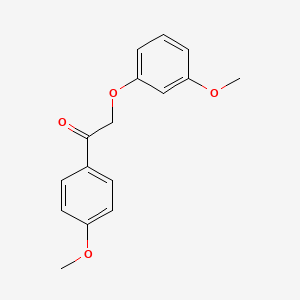
Piperidine, 4-(diphenylmethylene)-1-methyl-
Vue d'ensemble
Description
Piperidine, 4-(diphenylmethylene)-1-methyl-, is a compound that belongs to the class of organic compounds known as piperidines . Piperidine is a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The compound is a colorless liquid with an odor described as objectionable, typical of amines .
Synthesis Analysis
Piperidine derivatives have been synthesized through various methods. For instance, piperidine synthesis can occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .Molecular Structure Analysis
The molecular formula of Piperidine, 4-(diphenylmethylene)-1-methyl- is C18H19N . It has a molecular weight of 251.3660 . The IUPAC Standard InChI is InChI=1S/C18H21N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17-19H,11-14H2 .Mécanisme D'action
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by this phytochemical .
Safety and Hazards
Orientations Futures
While specific future directions for Piperidine, 4-(diphenylmethylene)-1-methyl- are not available in the retrieved data, piperidine-containing compounds have shown significant potential in the field of drug discovery . They have been found to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities that provide the initial framework in managing and alleviating severe disease conditions .
Propriétés
Numéro CAS |
6071-93-8 |
|---|---|
Formule moléculaire |
C19H21N |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
4-benzhydrylidene-1-methylpiperidine |
InChI |
InChI=1S/C19H21N/c1-20-14-12-18(13-15-20)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
Clé InChI |
PPACNRLZTRXGPJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

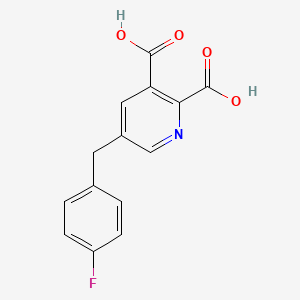

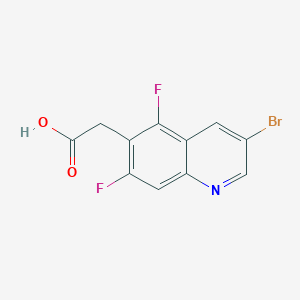
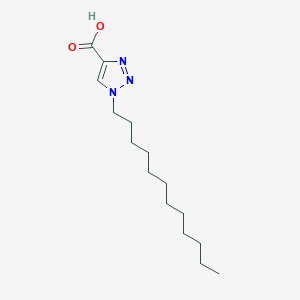
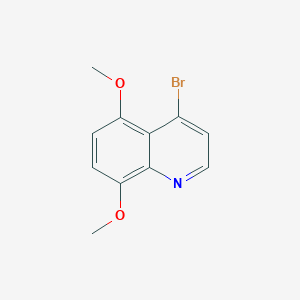

![Pyrazolo[1,5-a]pyrimidin-2(1h)-one,5,7-dimethyl-3-phenyl-](/img/structure/B8684137.png)
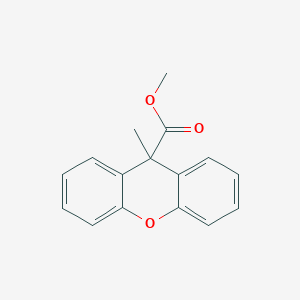
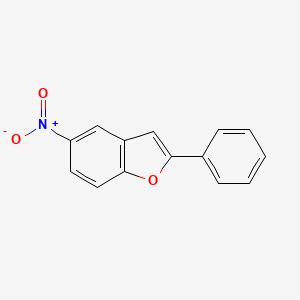

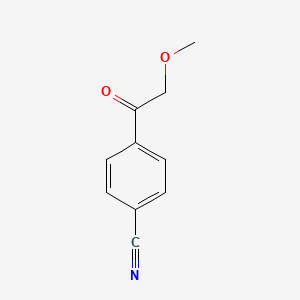

![[3-(propan-2-yl)-1H-pyrazol-1-yl]methanol](/img/structure/B8684190.png)
